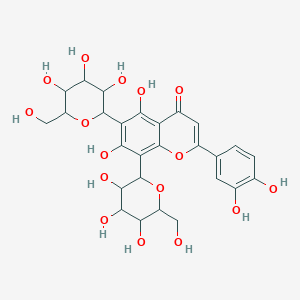
2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile is an organic compound that belongs to the class of indanone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile typically involves the condensation of 6-methylindan-1-one with malononitrile. This reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, under reflux conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the malononitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, as well as waste minimization, are important considerations in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Oxo-indan-1-ylidene)-malononitrile: Lacks the methyl group at the 6-position.
2-(6-Methyl-2-oxo-indan-1-ylidene)-malononitrile: Has a different position of the keto group.
2-(6-Methyl-3-oxo-indan-1-ylidene)-acetonitrile: Contains an acetonitrile group instead of malononitrile.
Uniqueness
2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile is unique due to the presence of both the indanone and malononitrile moieties, which confer distinct chemical reactivity and potential applications. The methyl group at the 6-position may also influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C13H8N2O |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-(5-methyl-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H8N2O/c1-8-2-3-10-11(9(6-14)7-15)5-13(16)12(10)4-8/h2-4H,5H2,1H3 |
Clé InChI |
ODKZUDFPIMXMGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(C#N)C#N)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)


![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)
